TCO-PEG4-biotin

click chemistry bioorthogonal conjugation reaction kinetics

TCO-PEG4-biotin is a heterobifunctional biotinylation reagent that integrates a trans-cyclooctene (TCO) click handle, a tetraethylene glycol (PEG4) spacer, and a terminal biotin moiety. The TCO group participates in strain-promoted inverse-electron-demand Diels–Alder (IEDDA) cycloaddition with tetrazines under catalyst-free physiological conditions.

Molecular Formula C29H50N4O8S
Molecular Weight 614.8 g/mol
Cat. No. B15542642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-PEG4-biotin
Molecular FormulaC29H50N4O8S
Molecular Weight614.8 g/mol
Structural Identifiers
InChIInChI=1S/C29H50N4O8S/c34-26(11-7-6-10-25-27-24(22-42-25)32-28(35)33-27)30-12-14-37-16-18-39-20-21-40-19-17-38-15-13-31-29(36)41-23-8-4-2-1-3-5-9-23/h1-2,23-25,27H,3-22H2,(H,30,34)(H,31,36)(H2,32,33,35)/b2-1-/t23?,24-,25-,27-/m0/s1
InChIKeyOADGBCNDNVFPDA-MSCWDKBPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TCO-PEG4-Biotin Procurement Evidence Guide: Reaction Kinetics and Linker Performance Data for Biotinylation


TCO-PEG4-biotin is a heterobifunctional biotinylation reagent that integrates a trans-cyclooctene (TCO) click handle, a tetraethylene glycol (PEG4) spacer, and a terminal biotin moiety. The TCO group participates in strain-promoted inverse-electron-demand Diels–Alder (IEDDA) cycloaddition with tetrazines under catalyst-free physiological conditions . The PEG4 spacer imparts water solubility and spatial flexibility, while the biotin group enables high-affinity binding to streptavidin or avidin systems with dissociation constants in the 10⁻¹⁵ M range [1]. The compound is primarily utilized for bioorthogonal labeling, affinity capture, and building multifunctional bioconjugates, with the PEG4 linker specifically mitigating steric hindrance and enhancing conjugation efficiency relative to shorter PEG analogs [1].

Why In-Class Biotinylation Reagents Cannot Substitute for TCO-PEG4-Biotin Without Performance Loss


The functional performance of heterobifunctional biotinylation reagents is dictated by three interconnected design elements—click reaction kinetics, linker architecture, and biotin accessibility—none of which are preserved across structurally similar analogs. TCO-PEG4-biotin relies on the IEDDA reaction between TCO and tetrazine, which proceeds with second-order rate constants orders of magnitude faster than SPAAC-based alternatives such as DBCO-biotin conjugates . Furthermore, the PEG4 linker length represents a critical optimization: too short a spacer compromises biotin accessibility to streptavidin binding pockets due to steric occlusion; too long a PEG chain alters the equilibrium dissociation constant and binding stoichiometry, which may interfere with downstream capture or detection workflows [1]. Simply substituting a TCO-PEG3-biotin or a DBCO-PEG4-biotin alters reaction kinetics, spatial presentation, or both, thereby directly impacting conjugation yield and assay reproducibility . The quantitative evidence below substantiates each of these performance deltas.

Quantitative Differentiation Evidence: TCO-PEG4-Biotin Performance Data Against Closest Analogs


TCO-Tetrazine vs DBCO-Azide Click Chemistry: 4-7 Orders of Magnitude Faster Kinetics

TCO-PEG4-biotin exploits the IEDDA reaction between trans-cyclooctene and tetrazine, which exhibits second-order rate constants (k) in the range of 1 to 10⁶ M⁻¹s⁻¹. In contrast, the DBCO-azide SPAAC reaction—the predominant copper-free alternative for biotinylation—proceeds with k values approximately in the range of 10⁻² to 10⁻¹ M⁻¹s⁻¹ . This represents a differential spanning 4 to 7 orders of magnitude, enabling TCO-based conjugation to achieve equivalent yields at significantly lower reagent concentrations or within drastically shorter incubation times.

click chemistry bioorthogonal conjugation reaction kinetics

Antibody-Conjugated TCO Reactivity Preservation: >5-Fold Enhancement with PEG Linkers

When TCO is conjugated directly to monoclonal antibodies via standard amine-coupling procedures, the majority of TCO moieties become unreactive due to burial within hydrophobic antibody pockets. Introducing TCO via a hydrophilic poly(ethylene glycol) (PEG) linker fully preserves TCO reactivity, yielding a >5-fold enhancement in functional density without impairing antibody binding affinity [1]. While this study employed heterobifunctional DBCO-PEG-TCO constructs, the underlying principle—that PEG linkers prevent TCO masking—is directly transferable to TCO-PEG4-biotin, which incorporates a PEG4 spacer as an integral design feature. In contrast, TCO-biotin constructs lacking PEG linkers are expected to exhibit significant reactivity loss upon conjugation to large biomolecules.

antibody conjugation bioorthogonal pretargeting PEG linker

Strained TCO (sTCO) vs Standard TCO: 10³ to 10⁶ M⁻¹s⁻¹ Kinetic Divergence

Within the TCO family, reaction kinetics are not uniform. Standard TCO-tetrazine reactions exhibit second-order rate constants up to approximately 2,000 M⁻¹s⁻¹ in 9:1 methanol/water, whereas strained trans-cyclooctene (sTCO) variants can achieve rate constants of 10⁶ M⁻¹s⁻¹ or greater [1]. This 500- to 1,000-fold difference has functional consequences: in surface immobilization studies, faster sTCO ligation correlated with 90% of molecules immobilized within 0.45 μm of the surface, versus broader distribution with slower chemistries, and enabled retention of enzyme structure and activity [1]. For applications requiring ultra-rapid immobilization, the (4E)-TCO-PEG4-biotin variant offers distinct performance advantages.

sTCO strained trans-cyclooctene ligation efficiency immobilization

PEG4 Spacer Length and Biotin-Avidin Binding Accessibility

The PEG4 spacer (four ethylene glycol units, extended length ~29 Å) provides sufficient distance between the biotin moiety and the conjugated biomolecule to ensure unimpeded access to the deep streptavidin binding pocket. Shorter PEG linkers (e.g., PEG2 or PEG3) may not fully mitigate steric occlusion, potentially reducing effective biotin availability for capture. Conversely, studies on PEGylated biotin analogues demonstrate that excessively long PEG chains alter binding parameters: as PEG molecular weight increases from 588 g/mol to 5,000 g/mol, the equilibrium dissociation constant (Kd) shifts from ~10⁻¹⁵ M to ~10⁻⁸ M, and binding stoichiometry changes from 4:1 to 1:1 due to PEG-induced steric blocking of adjacent binding sites [1]. The PEG4 spacer (MW contribution ~176 g/mol) sits well below the threshold where PEG length begins to compromise avidin binding affinity.

PEG spacer biotin-streptavidin binding stoichiometry affinity capture

Optimal Application Scenarios for TCO-PEG4-Biotin Based on Differential Evidence


Ultra-Fast Bioorthogonal Labeling of Low-Abundance Cell Surface Proteins

For labeling rare cell surface receptors where target abundance limits signal, the 4- to 7-order-of-magnitude faster kinetics of TCO-tetrazine relative to DBCO-azide SPAAC enables detectable conjugation at concentrations where SPAAC-based biotinylation reagents yield negligible signal. TCO-PEG4-biotin permits labeling under mild, catalyst-free physiological conditions, and the PEG4 spacer preserves biotin accessibility for subsequent streptavidin-based detection.

Antibody Pretargeting for In Vivo Imaging and Drug Delivery

In pretargeting strategies where a TCO-modified antibody is administered first followed by a tetrazine-bearing imaging probe or drug payload, the PEG4 linker is essential for preserving TCO reactivity post-conjugation, with demonstrated >5-fold improvement in functional density [1]. TCO-PEG4-biotin provides a validated linker architecture for constructing pretargeting conjugates without the need for complex DBCO-PEG-TCO heterobifunctional intermediates.

High-Throughput Affinity Capture and Pull-Down Assays

For streptavidin bead-based pull-down of biotinylated targets, the PEG4 spacer provides the optimal balance between biotin accessibility and binding affinity preservation. Longer PEG chains (e.g., 5,000 g/mol) increase Kd by 10⁷-fold and alter stoichiometry from 4:1 to 1:1 [2], reducing capture efficiency. TCO-PEG4-biotin maintains native 10⁻¹⁵ M affinity and 4:1 stoichiometry while providing sufficient spatial separation to mitigate steric hindrance [2].

Rapid Nanoparticle and Liposome Surface Functionalization

For post-formulation surface modification of LNPs or liposomes, the IEDDA reaction between surface-displayed tetrazine and TCO-PEG4-biotin proceeds rapidly in neutral aqueous buffers with minimal byproduct formation . This enables efficient biotinylation without altering particle size distribution or polydispersity, unlike bulky affinity-based conjugation methods. The PEG4 spacer further reduces nonspecific particle aggregation during functionalization.

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